2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Thienylmethyl Substitution: The thiophen-2-ylmethyl group can be attached via nucleophilic substitution reactions using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Quinazolinone derivatives with oxidized phenyl or thiophene rings
Reduction: Alcohol derivatives of the original compound
Substitution: Amino or thiol-substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylquinazolin-2-yl)acetamide: Lacks the chloro and thiophen-2-ylmethyl groups.
6-chloro-2-oxo-4-phenylquinazoline: Lacks the acetamide and thiophen-2-ylmethyl groups.
N-(thiophen-2-ylmethyl)acetamide: Lacks the quinazolinone core.
Uniqueness
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the chloro and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCXVXMVWAOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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